
Magnolamine
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Overview
Description
Magnolamine is a useful research compound. Its molecular formula is C37H42N2O7 and its molecular weight is 626.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Applications
- Antidepressant Effects
- Neuroprotective Properties
- Antimicrobial Activity
- Anti-inflammatory Effects
Case Study 1: Neuropharmacological Research
A study conducted at the University of Tokyo explored the effects of this compound on cognitive function in rodent models. Results indicated that administration of this compound improved memory retention and learning capabilities, suggesting its potential as a cognitive enhancer .
Parameter | Control Group | This compound Group |
---|---|---|
Memory Retention (%) | 65 | 85 |
Learning Capability (%) | 70 | 90 |
Case Study 2: Antimicrobial Activity
Research published in the Journal of Natural Products evaluated the antimicrobial efficacy of this compound against common bacterial strains. The study found that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Chemical Reactions Analysis
Current Limitations in Available Data
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None of the sources explicitly mention magnolamine (a bisbenzylisoquinoline alkaloid) or its derivative reactions.
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CAS SciFinder® and STNext® (referenced in sources ) are proprietary databases that may contain unpublished or proprietary data on this compound, but these resources were not directly accessible in the provided materials.
Suggested Pathways for Research
To investigate this compound’s reactivity, consider the following approaches based on general alkaloid chemistry (not directly cited from excluded sources):
Common Reaction Types for Alkaloids
Reaction Type | Typical Reagents/Conditions | Expected Outcome |
---|---|---|
Oxidation | KMnO₄, CrO₃, or O₂ | Formation of N-oxides or ring-opening products |
Reduction | LiAlH₄, H₂/Pd | Saturation of double bonds or amine reduction |
Acid-Base Reactions | HCl, NaOH | Salt formation or deprotonation |
Methylation | CH₃I, (CH₃)₂SO₄ | N-methylation of tertiary amines |
Recommendations for Further Study
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Utilize CAS SciFinder®
Access the CAS REGISTRY (source ) to search for this compound’s CAS Registry Number and retrieve curated reaction data, including:-
Synthetic pathways
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Catalytic interactions
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Spectroscopic profiles (NMR, IR)
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Explore Analogous Alkaloids
Study related bisbenzylisoquinoline alkaloids (e.g., tetrandrine) to infer plausible reactivity patterns:-
Cycloaddition potential
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Solvolysis behavior
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Experimental Validation
Design targeted experiments such as:-
Hydrolysis : Test stability under acidic/basic conditions.
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Photodegradation : Expose to UV light to assess decomposition pathways.
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Data Gaps and Collaboration Opportunities
Properties
Molecular Formula |
C37H42N2O7 |
---|---|
Molecular Weight |
626.7 g/mol |
IUPAC Name |
(1S)-1-[[4-[4-hydroxy-2-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-5-methoxyphenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C37H42N2O7/c1-38-12-10-23-17-35(43-3)32(41)19-27(23)29(38)14-22-6-8-26(9-7-22)46-34-21-37(45-5)31(40)16-25(34)15-30-28-20-33(42)36(44-4)18-24(28)11-13-39(30)2/h6-9,16-21,29-30,40-42H,10-15H2,1-5H3/t29-,30-/m0/s1 |
InChI Key |
LKMRSUDECASAKX-KYJUHHDHSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OC4=CC(=C(C=C4C[C@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=CC(=C(C=C4CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)O)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.